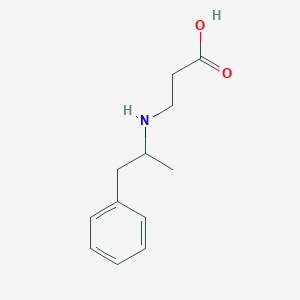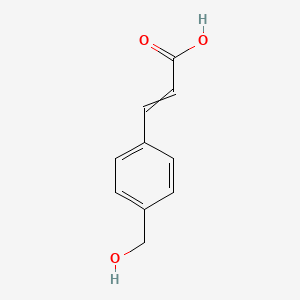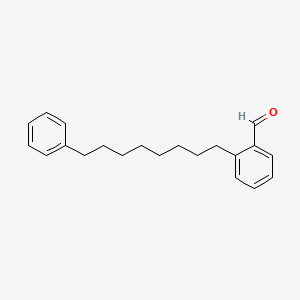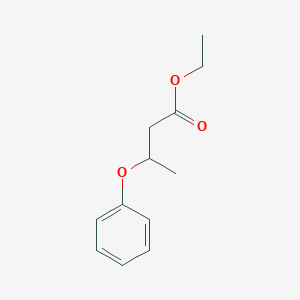
(S)-Ethyl 3-phenoxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 3-phenoxybutanoate is an organic compound with the chemical formula C12H14O3. It is a colorless to light yellow liquid with a special fragrance. This compound is used in various fields, including fine chemicals, drugs, spices, and cosmetics .
Preparation Methods
(S)-Ethyl 3-phenoxybutanoate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction, which is the dehydration condensation reaction of carbonyl compounds and active methylene compounds. This reaction is widely used in organic synthesis to form carbon–carbon double bonds . The reaction can be catalyzed by enzymes such as porcine pancreatic lipase (PPL) under solvent-free conditions, achieving high yields and selectivity . Industrial production methods may involve similar catalytic processes but on a larger scale, optimizing reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
(S)-Ethyl 3-phenoxybutanoate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Knoevenagel Condensation: As mentioned earlier, this reaction involves the condensation of carbonyl compounds with active methylene compounds, forming carbon–carbon double bonds.
Scientific Research Applications
(S)-Ethyl 3-phenoxybutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, fragrances, and cosmetics.
Mechanism of Action
The mechanism of action of ethyl 3-phenoxybutyrate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate for enzymes like porcine pancreatic lipase, facilitating the formation of carbon–carbon double bonds through the Knoevenagel condensation reaction . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
(S)-Ethyl 3-phenoxybutanoate can be compared with other similar compounds, such as:
Ethyl acetate: A common ester used as a solvent and in the production of various chemicals.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester used in perfumes and as a flavoring agent .
This compound is unique due to its specific structure and properties, which make it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 3-phenoxybutanoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)9-10(2)15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
CCVXQLMYBWRMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

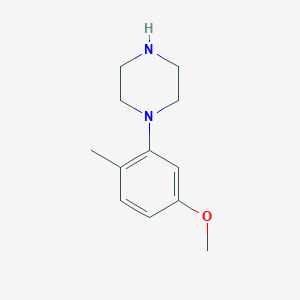
![1-(1-Phenylethyl)-3-[4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B8578671.png)
![Methyl 2-[(2,6-dichlorobenzyl)amino]-3-(4-nitrophenyl)propanoate](/img/structure/B8578677.png)
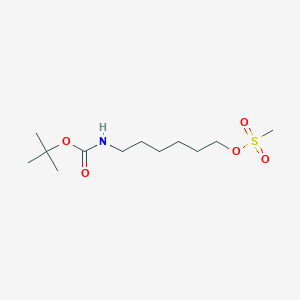
![Tert-butyl 3-[(4-cyanopyridin-2-yl)amino]propanoate](/img/structure/B8578695.png)
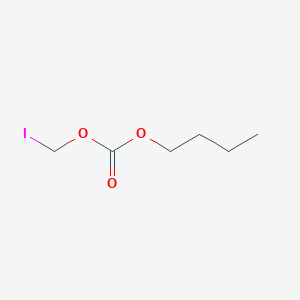
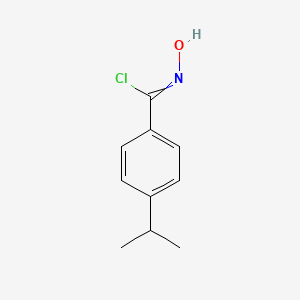
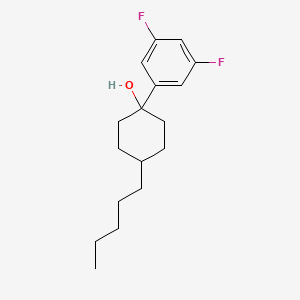
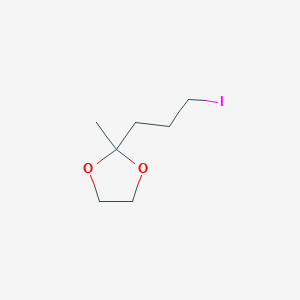
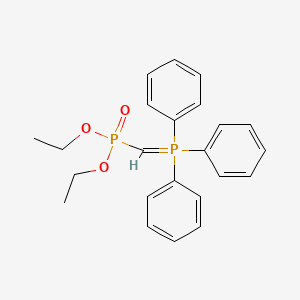
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine, 7-methoxy-, 1-oxide](/img/structure/B8578747.png)
